Cas no 1592832-64-8 (1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 1-(3-chloro-4-pyridinyl)-2-methyl-
- 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one
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- MDL: MFCD08064107
- インチ: 1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-5-8(7)10/h3-6H,1-2H3
- InChIKey: GHAZEFMXJHPRQB-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CN=CC=1Cl)(=O)C(C)C
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298708-5.0g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 5.0g |
$2369.0 | 2023-02-28 | ||
Enamine | EN300-298708-5g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 5g |
$2369.0 | 2023-09-06 | ||
Enamine | EN300-298708-1.0g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 1.0g |
$903.0 | 2023-02-28 | ||
Enamine | EN300-298708-1g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 1g |
$903.0 | 2023-09-06 | ||
Enamine | EN300-298708-10g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 10g |
$2980.0 | 2023-09-06 | ||
Enamine | EN300-298708-2.5g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 2.5g |
$1871.0 | 2023-09-06 | ||
Enamine | EN300-298708-10.0g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 10.0g |
$2980.0 | 2023-02-28 |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
1-(3-chloropyridin-4-yl)-2-methylpropan-1-oneに関する追加情報
Introduction to 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one (CAS No. 1592832-64-8)
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one, with the CAS number 1592832-64-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(1-acetyl-2-methylpropyl)-3-chloropyridine, is characterized by its unique structural features, which include a chloropyridine ring and an acetyl-substituted propyl group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one consists of a pyridine ring with a chlorine atom at the 3-position and a 2-methylpropanoyl group attached to the 4-position. The presence of the chlorine atom imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The acetyl-substituted propyl group, on the other hand, adds flexibility and hydrophobicity, potentially enhancing its ability to penetrate cell membranes and interact with specific receptors or enzymes.
In recent years, significant research efforts have been directed towards understanding the pharmacological properties of 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one. Studies have shown that this compound exhibits promising activity in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one effectively inhibited the activity of specific kinases involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.
Moreover, preliminary data from preclinical studies have indicated that 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one possesses potent anti-cancer properties. In vitro experiments using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. These findings are particularly relevant given the increasing need for novel anticancer agents with improved efficacy and reduced side effects. Further research is ongoing to elucidate the mechanisms underlying these effects and to optimize the compound for clinical applications.
In addition to its potential therapeutic applications, 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one has also been explored as a tool compound in chemical biology. Its ability to modulate specific biological pathways makes it a valuable reagent for investigating cellular processes and identifying new drug targets. For example, researchers have used this compound to study the role of certain kinases in signal transduction pathways, providing insights into disease mechanisms and potential therapeutic strategies.
The synthesis of 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one has been well-documented in the literature, with several efficient routes reported. One common synthetic approach involves the reaction of 3-chloroisonicotinic acid with an appropriate acetyl-substituted propylamine derivative, followed by cyclization and deprotection steps. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential to optimize these conditions for large-scale production.
In conclusion, 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one (CAS No. 1592832-64-8) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new aspects of its pharmacology and utility, highlighting its importance as a lead compound for further development. As research progresses, it is anticipated that this molecule will play a significant role in advancing our understanding of complex biological processes and contributing to the discovery of novel therapeutics.
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